molecular formula C17H21ClN4O B2524460 6-Tert-butyl-2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one CAS No. 2202367-74-4

6-Tert-butyl-2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one

Cat. No.: B2524460
CAS No.: 2202367-74-4
M. Wt: 332.83
InChI Key: UXYOQQVFFMXCMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-Tert-butyl-2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one (CAS: 2202367-74-4) is a pyridazinone derivative with a molecular formula of C₁₇H₂₁ClN₄O and a molecular weight of 332.8 g/mol . Its structure features a pyridazinone core substituted with a tert-butyl group at position 6 and an azetidine ring at position 2. The azetidine moiety is further functionalized with a 3-chloropyridin-4-yl group, introducing both aromatic and heterocyclic diversity. The Smiles notation (CC(C)(C)c1ccc(=O)n(CC2CN(c3ccncc3Cl)C2)n1) highlights the spatial arrangement of these groups, which likely influences intermolecular interactions such as hydrogen bonding and π-stacking .

The tert-butyl group may enhance steric stability, a common strategy in drug design to resist metabolic degradation .

Properties

IUPAC Name

6-tert-butyl-2-[[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN4O/c1-17(2,3)15-4-5-16(23)22(20-15)11-12-9-21(10-12)14-6-7-19-8-13(14)18/h4-8,12H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYOQQVFFMXCMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)CC2CN(C2)C3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Tert-butyl-2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a synthetic compound with a complex structure that suggests potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C17H21ClN4OC_{17}H_{21}ClN_{4}O and a molecular weight of approximately 332.83 g/mol. Its structure includes a tert-butyl group, a chloropyridine moiety, and an azetidine ring, which are significant in determining its biological interactions.

PropertyValue
Molecular FormulaC₁₇H₂₁ClN₄O
Molecular Weight332.83 g/mol
CAS Number2202367-74-4

Biological Activity

Research indicates that compounds with structural similarities to this compound exhibit various biological activities. Notably, studies suggest potential antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Compounds similar to this pyridazine derivative have shown effectiveness against bacterial infections. For instance, azetidinone derivatives have been documented to possess antimicrobial properties, suggesting that this compound may also exhibit similar effects due to its structural features.

Anti-inflammatory Effects

The presence of azetidine and pyridazine rings in the compound's structure indicates potential anti-inflammatory activity. Previous studies on related compounds have demonstrated their ability to modulate inflammatory pathways, which could be a target for therapeutic intervention.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. The unique combination of functional groups in this compound may confer distinct biological properties not found in its analogs.

Compound NameStructural FeaturesNotable Activities
5-MethylpyridazineMethyl group on pyridazineAntimicrobial
Azetidinone DerivativesAzetidine coreAnti-inflammatory
6-MethylpyridazinoneMethyl group on pyridazineAntitumor activity

Comparison with Similar Compounds

Key Observations:

Ring Size and Flexibility: The target compound’s azetidine ring (4-membered) is smaller and more rigid than the piperidine (6-membered) rings in analogs . This may reduce conformational entropy, favoring specific binding interactions.

Electron-Deficient Moieties :

  • The 3-chloropyridine group in the target compound introduces electron-withdrawing effects, which could enhance π-π stacking with aromatic residues in biological targets .
  • Triazolopyridazine and pyrazolopyrimidine substituents add nitrogen-rich heterocycles, likely improving binding to enzymes like kinases or phosphodiesterases.

Polarity and Solubility: The methoxy-methylphenoxy group in adds ether and ester functionalities, increasing polarity. In contrast, the target compound’s chlorine atom balances hydrophobicity and electronegativity.

Structural Characterization:

  • Hydrogen-bonding patterns, critical for crystal packing and stability, can be analyzed via graph-set analysis , though the azetidine’s rigidity may limit intermolecular interactions compared to flexible piperidine analogs.

Q & A

Q. What are the key considerations for optimizing the synthesis of 6-tert-butyl-2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one?

Methodological Answer: Synthesis optimization requires precise control of reaction parameters:

  • Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance solubility of intermediates, while ethanol or acetonitrile may improve yield in cyclization steps .
  • Temperature and pH : Elevated temperatures (e.g., reflux conditions) accelerate ring closure but may promote side reactions; pH adjustments (acidic/basic workup) aid in isolating the pyridazinone core .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC ensures purity (>95%) for downstream applications.

Q. How can structural characterization of this compound be performed to confirm its identity and purity?

Methodological Answer: Use multi-modal analytical techniques:

  • Single-crystal X-ray diffraction (SCXRD) : Resolve 3D conformation using SHELXL for refinement and WinGX/ORTEP for visualization .
  • Spectroscopic validation : Compare 1H^1H/13C^{13}C NMR shifts with computed spectra (DFT methods) to verify substituent positions.
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (error < 2 ppm).

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data (e.g., spectroscopic or crystallographic results)?

Methodological Answer: Address discrepancies through:

  • Multi-technique validation : Cross-check NMR/IR with SCXRD to identify conformational flexibility or solvent effects .
  • Statistical analysis : Apply Bayesian inference to quantify uncertainty in computational models (e.g., DFT-optimized geometries vs. crystallographic data) .
  • Revisiting synthesis protocols : Impurities or stereochemical byproducts (e.g., azetidine ring puckering) may explain deviations .

Q. What experimental design strategies are recommended for studying this compound’s biological activity?

Methodological Answer: Adopt a factorial design to isolate variables:

  • Dose-response assays : Use 3-4 replicates per concentration to establish EC50_{50} values and minimize batch variability .
  • Positive/negative controls : Include reference inhibitors (e.g., kinase inhibitors for enzyme-targeted studies) and vehicle-only groups.
  • High-throughput screening : Pair with SPR (surface plasmon resonance) for real-time binding kinetics or transcriptomic profiling for mechanism-of-action insights .

Q. How can hydrogen bonding and crystal packing patterns be analyzed to predict solubility or stability?

Methodological Answer:

  • Graph set analysis : Classify hydrogen-bond motifs (e.g., R22(8)R_2^2(8) rings) using Etter’s formalism to identify dominant packing forces .
  • Hirshfeld surface analysis : Map intermolecular contacts (e.g., Cl···H interactions) with CrystalExplorer to correlate packing with solubility .
  • Thermogravimetric analysis (TGA) : Quantify dehydration/decarboxylation events under controlled humidity to assess hygroscopicity .

Q. What methodologies are suitable for studying environmental fate and ecotoxicological impacts of this compound?

Methodological Answer:

  • Degradation studies : Simulate hydrolysis (pH 5–9) and photolysis (UV-Vis irradiation) to identify breakdown products (LC-MS/MS) .
  • Ecotoxicological models : Use Daphnia magna or algae growth inhibition assays (OECD guidelines) to derive LC50_{50} values .
  • QSAR modeling : Predict bioaccumulation potential using logP and topological polar surface area (TPSA) .

Q. How can mechanistic studies elucidate interactions between this compound and biological targets (e.g., enzymes)?

Methodological Answer:

  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .
  • Molecular docking : Use AutoDock Vina with cryo-EM or NMR-derived protein structures to map binding poses .
  • Mutagenesis assays : Validate key residues (e.g., azetidine-CH2_2 interactions) via alanine scanning in target enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.